molecular formula C11H14ClNO2 B596068 (S)-benzyl 1-chloropropan-2-ylcarbamate CAS No. 1245643-24-6

(S)-benzyl 1-chloropropan-2-ylcarbamate

Cat. No. B596068
M. Wt: 227.688
InChI Key: FYXUQSKCPRXENP-VIFPVBQESA-N
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Description

“(S)-benzyl 1-chloropropan-2-ylcarbamate” is a complex organic compound. It contains a benzyl group, a chloropropan-2-yl group, and a carbamate group. The “(S)” indicates that it is the “S” enantiomer of the molecule, which refers to its specific configuration in three-dimensional space .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzyl alcohol with a chloropropan-2-yl isocyanate. This would form the carbamate linkage. The specific stereoselectivity could be achieved by using a chiral catalyst or starting material .


Molecular Structure Analysis

The molecule contains a benzyl group attached to a carbamate group, which in turn is attached to a chloropropan-2-yl group. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The benzyl group could participate in electrophilic aromatic substitution reactions. The carbamate group could undergo hydrolysis to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

benzyl N-[(2S)-1-chloropropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXUQSKCPRXENP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744452
Record name Benzyl [(2S)-1-chloropropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-benzyl 1-chloropropan-2-ylcarbamate

CAS RN

1245643-24-6
Record name Benzyl [(2S)-1-chloropropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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